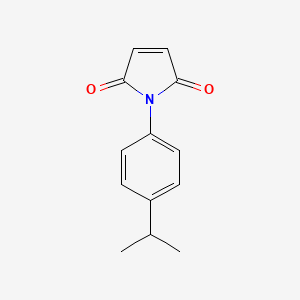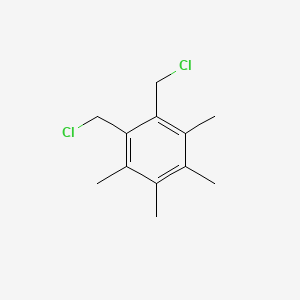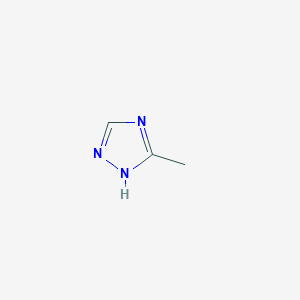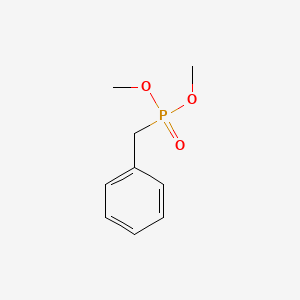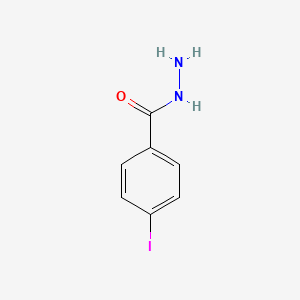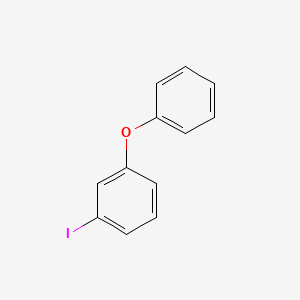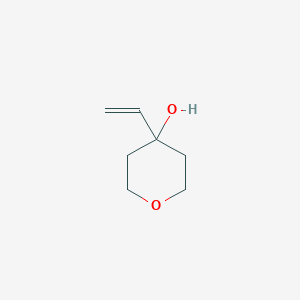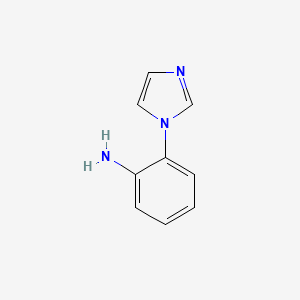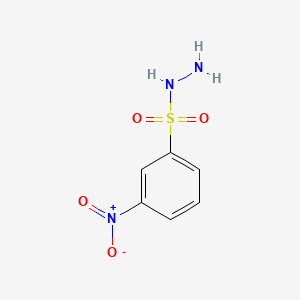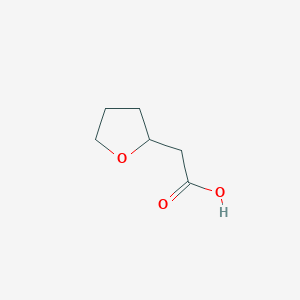
2-(Tetrahydrofuran-2-yl)acetic acid
Descripción general
Descripción
2-(Tetrahydrofuran-2-yl)acetic acid is a chemical compound that can be synthesized through various methods and has applications in different fields, including organic chemistry and pharmaceuticals. The compound is related to tetrahydropyrans and tetrahydrofurans, which are cyclic ethers and have been studied for their potential use in synthesis and industry.
Synthesis Analysis
The synthesis of compounds related to 2-(tetrahydrofuran-2-yl)acetic acid has been explored in several studies. A diastereoselective route to synthesize 2,6-syn-disubstituted tetrahydropyrans was developed, which is significant for compounds like (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a component of the African civet cat's glandular marking secretion . Another study presented a synthesis strategy for (tetrahydrofuran-2-yl)acetates using a 'cyclization/hydrogenation/enzymatic kinetic resolution' approach, achieving excellent enantioselectivities . Additionally, a straightforward synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, which involves a one-pot three-component reaction without the need for a catalyst .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(tetrahydrofuran-2-yl)acetic acid has been determined through various spectroscopic methods. For instance, the crystal structure of a complex acetic acid derivative with a tetrahydropyran moiety was elucidated using X-ray diffraction analysis, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the sugar moiety .
Chemical Reactions Analysis
Chemical reactions involving tetrahydrofuran derivatives have been studied to understand their behavior and potential applications. Stereospecific formation of tetrahydrofurans from substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols was observed when reacted with oxalic acid, occurring with inversion of configuration at a tertiary carbon . This type of reaction is important for understanding the chemical behavior of tetrahydrofuran derivatives and their potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a related compound, have been extensively studied due to its potential as a biomass-derived solvent. Its low miscibility with water, high boiling point, and remarkable stability make it an attractive option for various applications in organic chemistry, including organometallics, organocatalysis, and biotransformations. The environmental benefits and preliminary toxicology assessments suggest that it could be used more widely in pharmaceutical chemistry .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(Tetrahydrofuran-2-yl)acetic acid is the male pollinator Lissopimpla excelsa . This compound acts as a long-range pollinator attractant in the sexually deceptive orchid Cryptostylis ovata .
Mode of Action
2-(Tetrahydrofuran-2-yl)acetic acid and its ester derivatives, methyl (S)-2-(tetrahydrofuran-2-yl)acetate and ethyl (S)-2-(tetrahydrofuran-2-yl)acetate, mimic the chemical signals of female insects to attract male pollinators . These compounds induce copulatory or pre-copulatory behavior in the male insects, leading to pollination .
Biochemical Pathways
It’s known that this compound and its derivatives are involved in the chemical communication between plants and insects . They play a crucial role in the pollination process of certain orchid species .
Pharmacokinetics
It’s known that this compound is a liquid at room temperature and slightly soluble in water . Its boiling point is approximately 98 °C at 13mmHg , which suggests that it can be readily volatilized and dispersed in the environment.
Result of Action
The action of 2-(Tetrahydrofuran-2-yl)acetic acid results in the attraction of male pollinators, leading to the pollination of the orchid Cryptostylis ovata . This is a unique example of sexual deception in the plant kingdom, where the plant mimics the chemical signals of female insects to achieve pollination .
Action Environment
The efficacy and stability of 2-(Tetrahydrofuran-2-yl)acetic acid are influenced by environmental factors. For instance, the compound’s volatility suggests that it could be affected by temperature and wind conditions . Additionally, its water solubility implies that it could be influenced by rainfall or humidity levels.
Propiedades
IUPAC Name |
2-(oxolan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVQOXHVRVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281498 | |
| Record name | (Oxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydrofuran-2-yl)acetic acid | |
CAS RN |
2434-00-6 | |
| Record name | 2434-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Oxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How does 2-(tetrahydrofuran-2-yl)acetic acid interact with its target, and what are the downstream effects?
A1: 2-(tetrahydrofuran-2-yl)acetic acid, along with its methyl and ethyl ester derivatives, acts as a long-range attractant for the male Lissopimpla excelsa wasp, the primary pollinator of the Cryptostylis ovata orchid []. The compound mimics the pheromones released by female wasps, deceiving the males into landing on the orchid's flower. This interaction facilitates pollination, highlighting a fascinating example of chemical mimicry in nature. Notably, the S enantiomer of 2-(tetrahydrofuran-2-yl)acetic acid is the naturally occurring and biologically active form [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)

